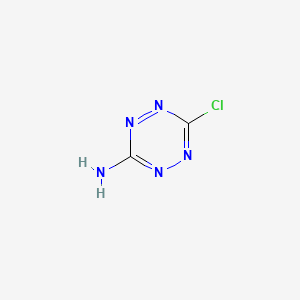

6-chloro-1,2,4,5-tetrazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-1,2,4,5-tetrazin-3-amine is a heterocyclic compound with the molecular formula C2H2ClN5. It is a derivative of tetrazine, characterized by the presence of a chlorine atom at the 6th position and an amine group at the 3rd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1,2,4,5-tetrazin-3-amine typically involves the reaction of 3-amino-1,2,4,5-tetrazine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the C6 Chlorine Position

The chlorine atom at position 6 undergoes nucleophilic substitution with amines, hydrazines, and alkoxides under mild conditions. This reactivity is critical for synthesizing derivatives with tailored properties.

Key Observations :

-

Hydrazine substitution produces high-energy density materials (HEDMs) like DHT, which exhibits a decomposition temperature of 184°C and detonation velocity of 9,261 m/s .

-

Alkylamines react regioselectively at C6, retaining the C3 amine for further functionalization .

Functionalization of the C3 Amine Group

The amine at position 3 can be acylated, alkylated, or converted into azides for advanced applications.

Example Reaction :

3-Amino-6-chloro-1,2,4,5-tetrazine reacts with penta-2,4-dione to form pyrazole-substituted tetrazines, which serve as intermediates for HEDMs .

Cycloaddition Reactivity

Kinetic Data :

-

Reaction rate with norbornene: k=1.2×10−2M−1s−1

(slower than 1,2,4,5-tetrazine derivatives) . -

Regioselectivity is governed by the electron-deficient C4/N1 sites .

Stability and Decomposition

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Tetrazine derivatives, including 6-chloro-1,2,4,5-tetrazin-3-amine, are being explored for their potential as anticancer agents. The structural features of tetrazines allow them to act as inhibitors in various biological pathways. For instance, some derivatives have shown promise in inhibiting platelet aggregation and activating guanylate cyclase, which are critical processes in cancer progression and metastasis .

Drug Delivery Systems

The compound can also be utilized in drug delivery systems through bioorthogonal reactions. These reactions enable selective targeting of cancer cells while minimizing effects on surrounding healthy tissue. The inverse electron-demand Diels–Alder reaction involving tetrazines allows for the covalent conjugation of therapeutic agents to specific biological targets . This specificity is crucial for developing effective cancer therapies with reduced side effects.

Bioorthogonal Chemistry

Click Chemistry Applications

this compound plays a significant role in bioorthogonal click chemistry. Its ability to participate in rapid and selective reactions under physiological conditions makes it ideal for labeling biomolecules without interfering with normal biological processes. This capability is essential for applications such as protein engineering and monitoring cellular activities .

Imaging and Diagnostics

The use of tetrazine derivatives in imaging techniques has been highlighted as a promising area of research. By attaching fluorescent or radioactive labels to tetrazines, researchers can track biological processes in real-time. This application is particularly useful for studying tumor dynamics and assessing treatment responses .

High-Energy Density Materials

Energetic Materials

Due to their high nitrogen content, tetrazines like this compound are being investigated as high-energy density materials (HEDMs). These compounds can release significant amounts of energy upon decomposition, making them suitable for applications in propellants and explosives. For example, some derivatives have been shown to decompose rapidly and produce large volumes of nitrogen gas, which can be harnessed for various energetic applications .

| Property | This compound |

|---|---|

| Decomposition Temperature | ~270 °C |

| Heat of Formation | 883 kJ/mol |

| Density | 1.78 g/cm³ |

| Applications | Drug delivery, imaging, energetic materials |

Synthesis Techniques

The synthesis of this compound involves multi-step procedures starting from guanidine derivatives and hydrazine. These methods allow for the creation of various functionalized tetrazines that can be tailored for specific applications . The versatility in synthesis contributes to the compound's utility across different fields.

Mecanismo De Acción

The mechanism of action of 6-chloro-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the application. In bioorthogonal chemistry, it reacts with strained alkenes or alkynes through inverse electron demand Diels-Alder reactions, allowing for precise labeling of biomolecules .

Comparación Con Compuestos Similares

1,2,4,5-Tetrazine: The parent compound without any substituents.

3-Amino-1,2,4,5-tetrazine: Similar structure but lacks the chlorine atom.

6-Methyl-1,2,4,5-tetrazin-3-amine: A methyl group instead of chlorine at the 6th position.

Uniqueness: 6-Chloro-1,2,4,5-tetrazin-3-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct reactivity and potential for diverse applications .

Actividad Biológica

6-Chloro-1,2,4,5-tetrazin-3-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the tetrazine family, which is known for diverse applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

This compound has the following chemical characteristics:

Antimicrobial Properties

Research indicates that derivatives of tetrazines exhibit significant antimicrobial activities. For instance, studies have shown that compounds containing the tetrazine ring can be effective against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication .

Table 1: Antimicrobial Activity of Tetrazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Tetrazines have also been explored for their anticancer properties. The compound has shown promise in preclinical models by inducing apoptosis in cancer cells. It operates through various pathways including the inhibition of cell proliferation and promotion of programmed cell death .

Case Study: Anticancer Efficacy

In a study involving MDA-MB-231 breast cancer cells treated with this compound:

- Observation : The compound reduced cell viability by over 50% at concentrations above 10 µM.

- Mechanism : The anticancer effect was attributed to the activation of caspase pathways leading to apoptosis.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. For example:

- Target : DNA Gyrase (PDB ID: 2XCT)

- Binding Affinity : The compound exhibited a favorable binding energy indicating potential as an antibacterial agent .

Bioorthogonal Applications

Recent advancements in bioorthogonal chemistry highlight the utility of tetrazines in drug delivery systems. The unique reactivity of tetrazines allows for selective labeling and targeting of biological molecules. This approach can enhance the therapeutic index of drugs by minimizing off-target effects .

Table 2: Bioorthogonal Applications

| Application | Description |

|---|---|

| Drug Delivery | Targeted release of therapeutics at disease sites |

| Imaging | Fluorescent labeling for tracking cellular processes |

Propiedades

IUPAC Name |

6-chloro-1,2,4,5-tetrazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN5/c3-1-5-7-2(4)8-6-1/h(H2,4,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTORXXRWBRLQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.